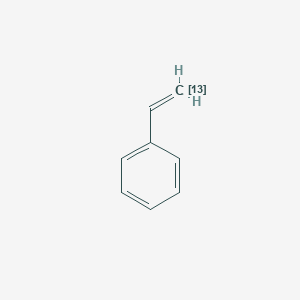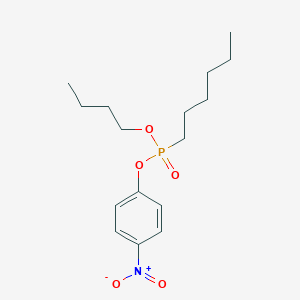
Styrene-beta-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrene-beta-13C: is a labeled compound where the beta carbon of the styrene molecule is enriched with the carbon-13 isotope. Styrene, also known as ethenylbenzene or vinylbenzene, is a colorless, oily liquid that is widely used in the production of polymers and resins. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: Styrene-beta-13C can be synthesized through the catalytic dehydration of ethylbenzene, where the beta carbon is specifically enriched with carbon-13. The reaction typically involves the use of a dehydrogenation catalyst such as iron oxide or potassium oxide at high temperatures (around 600-700°C) to facilitate the removal of hydrogen atoms from ethylbenzene, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ethylbenzene feedstock is enriched with carbon-13, and the dehydrogenation reaction is carried out in large reactors with continuous monitoring and control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Styrene-beta-13C undergoes various chemical reactions, including:
Oxidation: Styrene can be oxidized to form styrene oxide, a valuable intermediate in the production of other chemicals.
Polymerization: Styrene readily polymerizes to form polystyrene, a widely used plastic.
Substitution: The vinyl group in styrene can undergo substitution reactions with halogens, resulting in halogenated styrenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often in the presence of a catalyst such as a transition metal complex.
Polymerization: Polymerization is typically initiated using free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Styrene oxide
Polymerization: Polystyrene
Substitution: Halogenated styrenes (e.g., chlorostyrene, bromostyrene)
科学的研究の応用
Styrene-beta-13C has numerous applications in scientific research:
Chemistry: It is used in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: It is used to trace metabolic pathways and study the incorporation of styrene into biological systems.
Medicine: It is used in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) scans.
Industry: It is used in the production of labeled polymers and resins for various industrial applications.
作用機序
The mechanism by which styrene-beta-13C exerts its effects is primarily through its incorporation into chemical and biological systems. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to study the molecular structure and interactions of styrene. In biological systems, this compound can be metabolized to form various intermediates, which can be traced to understand metabolic pathways and the fate of styrene in the body .
類似化合物との比較
Styrene: The non-labeled version of styrene, which is widely used in the production of polystyrene and other polymers.
Styrene-alpha-13C: A labeled compound where the alpha carbon of the styrene molecule is enriched with carbon-13.
Styrene-d8: A deuterated version of styrene where the hydrogen atoms are replaced with deuterium, another stable isotope.
Uniqueness: Styrene-beta-13C is unique due to the specific enrichment of the beta carbon with carbon-13, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This specific labeling allows for detailed studies of the beta carbon’s interactions and dynamics within the molecule, which is not possible with non-labeled or differently labeled styrene compounds .
特性
分子式 |
C8H8 |
|---|---|
分子量 |
105.14 g/mol |
IUPAC名 |
(213C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1 |
InChIキー |
PPBRXRYQALVLMV-OUBTZVSYSA-N |
異性体SMILES |
[13CH2]=CC1=CC=CC=C1 |
正規SMILES |
C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)



![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)

![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)


![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
